
5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one
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Overview
Description
5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazone intermediate: Reacting 3-chloro-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then reacted with 4-(pentyloxy)phenylhydrazine and a suitable cyclizing agent to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Temperature control: Ensuring the reactions are carried out at optimal temperatures to maximize yield.
Catalysts: Using catalysts to speed up the reaction and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A pyridazinone core
- A hydrazine moiety
- A substituted phenolic ring with hydroxy and methoxy groups
- A pentyloxy substituent which enhances lipophilicity and potentially improves bioavailability.
Anticancer Activity
Research indicates that derivatives of pyridazinone compounds exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Study: Cytotoxicity Assay
In vitro tests demonstrated that the compound reduced cell viability in human breast cancer cells by over 50% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, suggesting a pro-apoptotic effect.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of halogen and hydroxyl groups is believed to enhance its interaction with microbial cell membranes.
Case Study: Antimicrobial Screening
A study evaluated the compound against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones comparable to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been explored in preclinical models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Case Study: In Vivo Model
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions.
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties, which are critical in the context of neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection Assay
In vitro assays using neuronal cell lines treated with beta-amyloid showed that the compound could protect against cell death and oxidative stress, indicating its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Other compounds in this class with similar structures.
Hydrazone derivatives: Compounds with the hydrazone functional group.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which can impart unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
The compound 5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a hydrazine linkage and various functional groups, suggest a range of interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C20H24ClN3O3 |
Molecular Weight | 377.87 g/mol |
IUPAC Name | This compound |
InChI Key | [InChI Key Here] |
Structural Features
The compound contains:
- A chlorinated phenolic ring , which may contribute to its biological activity.
- A methoxy group , enhancing lipophilicity and potentially aiding in membrane permeability.
- A hydrazone linkage , which can participate in various chemical reactions, including oxidation and reduction processes.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties. The hydrazine moiety is known for its ability to disrupt cellular processes in bacteria and fungi.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various pathogens. For instance:
- In a study assessing antimicrobial properties, the minimum inhibitory concentration (MIC) was determined for several bacterial strains, showing effective inhibition comparable to standard antibiotics .
- Anticancer assays using human cancer cell lines demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against specific types of cancer .
Case Studies
- Antimicrobial Evaluation : A study conducted on the compound's effectiveness against Staphylococcus aureus and Escherichia coli revealed that it significantly inhibited bacterial growth, suggesting potential as a therapeutic agent for infections caused by these pathogens .
- Cancer Cell Line Studies : Research involving breast cancer cell lines indicated that treatment with the compound resulted in increased apoptosis rates and decreased proliferation markers, highlighting its potential as an anticancer drug .
Properties
CAS No. |
882864-83-7 |
---|---|
Molecular Formula |
C23H25ClN4O4 |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
4-[(2E)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H25ClN4O4/c1-3-4-5-10-32-17-8-6-16(7-9-17)22-19(13-21(29)27-28-22)26-25-14-15-11-18(24)23(30)20(12-15)31-2/h6-9,11-14,30H,3-5,10H2,1-2H3,(H2,26,27,29)/b25-14+ |
InChI Key |
HTUKDXDNMLPYMA-AFUMVMLFSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC(=C(C(=C3)Cl)O)OC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC(=C(C(=C3)Cl)O)OC |
Origin of Product |
United States |
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